molecular formula C6H6FNO2 B1419537 Methyl 4-fluoro-1H-pyrrole-2-carboxylate CAS No. 475561-89-8

Methyl 4-fluoro-1H-pyrrole-2-carboxylate

Cat. No. B1419537
M. Wt: 143.12 g/mol
InChI Key: DQCVQMRMLSMVDL-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H6FNO2 . It is a member of the pyrrole family, which are heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of “Methyl 4-fluoro-1H-pyrrole-2-carboxylate” involves several steps. One method involves the use of sodium hydroxide and water at 20℃ . The compound and NaOH are dissolved in 1:1 dioxane/water and stirred overnight. The solvent is then removed, and a 10% citric acid aqueous solution is added. The solution is extracted three times with EtOAc. The combined organic extracts are washed with brine, dried over sodium sulphate, and the solvent is removed to give the product as a white solid .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is represented by the InChI code 1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 . This indicates that the molecule consists of a pyrrole ring with a fluorine atom at the 4-position and a carboxylate group at the 2-position .


Chemical Reactions Analysis

“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” can undergo various chemical reactions. For instance, it can react with potassium hydroxide in methanol . It can also react with caesium carbonate in N,N-dimethyl-formamide at 50℃ for 18 hours .


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” has a molecular weight of 143.12 . It is a solid at room temperature . The compound is very soluble in water .

Scientific Research Applications

1. Cancer Treatment

Methyl 4-fluoro-1H-pyrrole-2-carboxylate has been explored in the context of cancer treatment. Compounds related to this chemical have shown potential in inhibiting Aurora A, a protein involved in cancer cell division and growth. This suggests its utility in developing cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

2. Anti-inflammatory and Analgesic Properties

Research has highlighted the synthesis and testing of derivatives of Methyl 4-fluoro-1H-pyrrole-2-carboxylate for anti-inflammatory and analgesic activities. Some of these compounds were found to be as potent as traditional anti-inflammatory and analgesic drugs in both acute and chronic animal models (J. Muchowski et al., 1985).

3. Synthesis of Amino Acid Derivatives

The chemical has been used in the synthesis of α-Aminopyrrole derivatives, a process involving various catalytic and transformation steps. These derivatives are useful in creating nitrogen heterocycles that have therapeutic potential (E. Galenko et al., 2019).

4. Antibacterial Agents

Compounds structurally similar to Methyl 4-fluoro-1H-pyrrole-2-carboxylate have shown promise as antibacterial agents. Research indicates that derivatives of this compound have exhibited significant in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents against bacterial infections (D. Bouzard et al., 1992).

5. Anti-HIV Activity

The role of Methyl 4-fluoro-1H-pyrrole-2-carboxylate derivatives in combating HIV has been studied. These derivatives, particularly the N-substituted pyrrole derivatives, have shown potential in blocking HIV fusion, a crucial step in the virus's lifecycle (U. H. Patel et al., 2012).

6. Antimicrobial Applications

Novel derivatives of Methyl 4-fluoro-1H-pyrrole-2-carboxylate have been synthesized and evaluated for antimicrobial activities. These studies have shown that certain derivatives exhibit good antibacterial and antifungal activities, which is attributed to the presence of the heterocyclic ring in their structure (M. Hublikar et al., 2019).

Safety And Hazards

“Methyl 4-fluoro-1H-pyrrole-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 4-fluoro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCVQMRMLSMVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666558
Record name Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-1H-pyrrole-2-carboxylate

CAS RN

475561-89-8
Record name Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To solution of (R)-methyl 4,4-difluoropyrrolidine-2-carboxylate (2.00 g, 12.11 mmol) in THF (40 mL) was added manganese dioxide (8.42 g, 97 mmol) and the resulting mixture was heated at reflux (oil bath temp ˜70° C.) for 3 h. After cooling to rt, the reaction mixture was filtered through a pad of Celite, rinsed with additional THF (20 mL×4), and DCM (40 mL×4) and the resulting filtrate was concentrated under vacuum to afford a dark brown oil as the crude product which was purified via flash silica gel chromatography (eluent: CH2Cl2/MeOH, O-10%) to afford 0.98 g (56%) of the title compound as a white solid. HPLC (condition B): retention time=1.71 min. LCMS (condition B): m/z 144+ve. 1H NMR (400 MHz, MeOD) δ ppm 6.81 (1 H, dd, J=3.63, 1.87 Hz), 6.59 (1 H, d, J=1.32 Hz), 3.86 (3 H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.42 g
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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